molecular formula C11H13ClF3N B13474654 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride

Katalognummer: B13474654
Molekulargewicht: 251.67 g/mol
InChI-Schlüssel: HAQFXMKGSORKSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride is a chemical compound with the empirical formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropylmethanamine moiety. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using suitable reagents and catalysts.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the phenyl ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the methanamine group:

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Analyse Chemischer Reaktionen

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropylmethanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13ClF3N

Molekulargewicht

251.67 g/mol

IUPAC-Name

[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H

InChI-Schlüssel

HAQFXMKGSORKSE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.